molecular formula C15H11N3S B14210919 3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline CAS No. 824968-87-8

3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline

Cat. No.: B14210919
CAS No.: 824968-87-8
M. Wt: 265.3 g/mol
InChI Key: MKRZLQGQQLGZSZ-UHFFFAOYSA-N
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Description

3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline is a heterocyclic compound that features a unique structure combining a pyrazolo[4,3-c]isoquinoline core with a thiophene ring. This compound is of significant interest in medicinal chemistry and material science due to its potential therapeutic properties and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a thiophene derivative with a pyrazolo[4,3-c]isoquinoline precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major

Properties

CAS No.

824968-87-8

Molecular Formula

C15H11N3S

Molecular Weight

265.3 g/mol

IUPAC Name

3-methyl-5-thiophen-3-yl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C15H11N3S/c1-9-13-15(18-17-9)12-5-3-2-4-11(12)14(16-13)10-6-7-19-8-10/h2-8H,1H3,(H,17,18)

InChI Key

MKRZLQGQQLGZSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CSC=C4

Origin of Product

United States

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